molecular formula C18H22N2O4S B2431448 (E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173507-78-2

(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2431448
CAS No.: 1173507-78-2
M. Wt: 362.44
InChI Key: MVWMCTQAMLIVSH-VHEBQXMUSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical agents .


Chemical Reactions Analysis

Benzo[d]thiazoles can participate in a variety of chemical reactions. For example, they can act as chemosensors for the detection of metal ions in water .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzo[d]thiazoles are stable compounds. They might exhibit fluorescence, which can be utilized in chemosensor applications .

Scientific Research Applications

Reactions and Derivatives Formation

Thiazole derivatives, similar to the compound , are known for their versatile reactions, leading to the formation of various isomeric products. For instance, reactions of 2-iminothiazolidine derivatives can result in cyanoethylation, carbomethoxyethylation, and methylation, producing isomeric structures with both 2-iminothiazolidine and 2-amino-δ2-thiazoline configurations (L. Mizrakh et al., 1990). This demonstrates the compound's potential for generating a variety of chemically significant derivatives through relatively straightforward chemical reactions.

Biological Activity

Thiazole derivatives are significant in medicinal chemistry due to their biological activities. Novel synthesis methods have been developed for 2-substituted derivatives of thiazole compounds, showing promise for antimicrobial activity (S. G. Badne et al., 2011). This highlights the potential of derivatives similar to "(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" in contributing to the development of new antimicrobial agents.

Synthetic Applications

The compound also fits into the broader category of chemicals used in synthetic applications, such as the development of fully substituted thiazoles and 2,3-dihydrothiazoles via copper-catalyzed [4 + 1] heterocyclization. This process allows for the introduction of various functional groups into the thiazole ring, broadening the scope of potential synthetic applications (Abhijeet Srivastava et al., 2017).

Heterocyclic Core Synthesis

The synthesis of benzothiazole cores, as seen in natural products, can be achieved through biomimetic oxidative routes. Methyl 6-(2-acetylaminoethyl)-4-hydroxy-benzothiazole-2-carboxylate, similar to the compound of interest, demonstrates the potential for synthesizing complex natural product cores, paving the way for the development of novel compounds with potential pharmaceutical applications (Christopher E. Blunt et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a chemosensor, the compound might interact with metal ions, causing a change in its optical properties .

Properties

IUPAC Name

methyl 2-(cyclopentanecarbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-10-9-20-14-8-7-13(17(22)24-2)11-15(14)25-18(20)19-16(21)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWMCTQAMLIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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